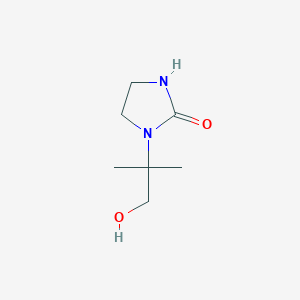
1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one” is a chemical compound with the CAS Number: 1566510-82-4 . It has a molecular weight of 158.2 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Physical and Chemical Properties Analysis
The compound has a density of 1.162±0.06 g/cm3 and a predicted boiling point of 370.1±21.0 °C . Unfortunately, the melting point is not available .Aplicaciones Científicas De Investigación
Immunomodulatory Effects
Imiquimod and its analogues, including 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one, represent a class of immune response modifiers that activate the immune system through localized induction of cytokines such as IFN-α, -β, and various interleukins. These compounds have shown no inherent antiviral or antiproliferative activity in vitro but demonstrate immunoregulatory, antiviral, antiproliferative, and antitumor activities in vivo. Imiquimod has been particularly noted for its use in treating various cutaneous diseases, showcasing the broader applicability of this chemical structure in therapeutic contexts (Syed, 2001).
Neuroprotective Strategies
Research into neuroprotective agents for minimizing disability after cerebrovascular strokes has explored compounds with diverse mechanisms, including those related to the chemical structure similar to this compound. While specific studies directly involving this compound were not identified, the broad investigation into neuroprotective strategies underscores the potential for related compounds to contribute to novel therapeutic approaches (Karsy et al., 2017).
Medicinal Chemistry Applications
The imidazoline scaffold, integral to compounds like this compound, has been highlighted for its presence in agents exhibiting a wide range of biological activities. This includes potential applications in treating neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases, demonstrating the structural and functional versatility of this chemical framework in drug development (Sa̧czewski et al., 2016).
Antimicrobial Preservatives
Studies on compounds like methyl paraben, which shares functional characteristics with this compound, have elucidated their role as antimicrobial preservatives in foods, drugs, and cosmetics. These investigations have provided insights into their safety, metabolism, and low toxicity, contributing to our understanding of how similar compounds might be safely utilized in various applications (Soni et al., 2002).
Pharmaceutical Applications of Derivatives
The chemical framework of 2,4-imidazolidinedione, closely related to this compound, has been extensively studied for its pharmaceutical applications. This review highlights the synthesis methods and the pharmacological properties of hydantoin derivatives, emphasizing the compound's significance in medicinal chemistry and potential for treating various diseases (Sudani & Desai, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-7(2,5-10)9-4-3-8-6(9)11/h10H,3-5H2,1-2H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAOUYKYSICCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2825298.png)
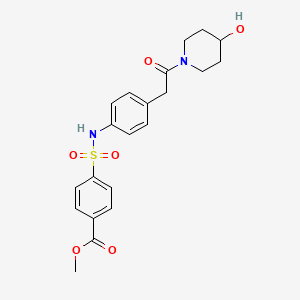
![[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2825307.png)
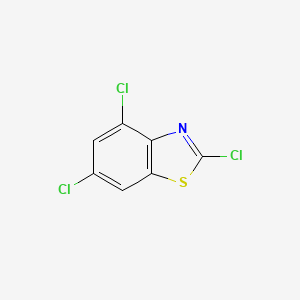
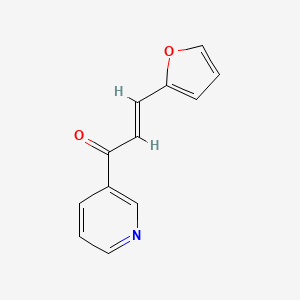

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2825311.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2825312.png)
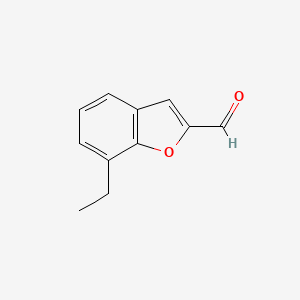
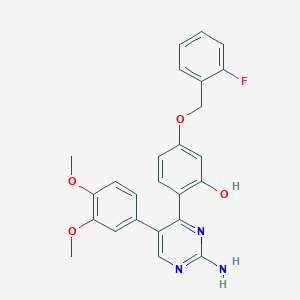
![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2825317.png)
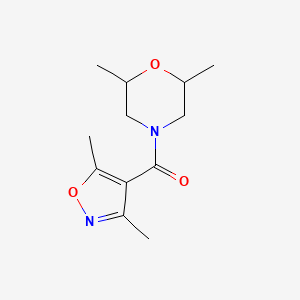
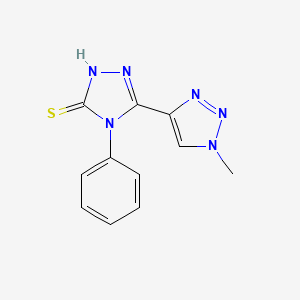
![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2825321.png)
